Synthetic Handle Availability: Para-Br vs. Non-Halogenated Analog
5-(4-Bromobenzoyl)-2-methylpyridine contains a para-bromine atom that acts as a universal cross-coupling handle. The non-halogenated comparator 5-benzoyl-2-methylpyridine (CAS 882029-21-2) possesses no halogen and yields zero productive oxidative addition with Pd(0) catalysts, precluding its use in any Pd-mediated C–C or C–N bond-forming step . This constitutes a binary synthetic capability gap: the target compound enables library diversification; the comparator terminates the route.
| Evidence Dimension | Presence of C(sp²)–Br bond for oxidative addition |
|---|---|
| Target Compound Data | Contains one para-C(sp²)–Br bond (C–Br bond dissociation energy ~337 kJ/mol for bromobenzene class) |
| Comparator Or Baseline | 5-Benzoyl-2-methylpyridine (CAS 882029-21-2): zero C–Br bonds |
| Quantified Difference | Absolute: cross-coupling competent vs. entirely incompetent |
| Conditions | Standard Pd(0)/Pd(II) catalytic cycle; oxidative addition is the requisite first step |
Why This Matters
For procurement, selecting the non-brominated analog renders downstream diversification steps impossible, directly impacting synthetic feasibility and project timelines.
